2-Methylsulfinylaniline;hydrochloride
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Overview
Description
2-Methylsulfinylaniline;hydrochloride is an organic compound with the molecular formula C7H10ClNO2S. It is a derivative of aniline, where a methylsulfinyl group is attached to the aniline ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfinylaniline;hydrochloride typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form nitroaniline.
Reduction of Nitroaniline: The nitro group is reduced to an amino group, forming 2-methylsulfinylaniline.
Formation of Hydrochloride Salt: The final step involves the reaction of 2-methylsulfinylaniline with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification and crystallization to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfinylaniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Methylsulfinylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylsulfinylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. Its effects are mediated through its interactions with enzymes and other biomolecules, leading to various biochemical and physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfonylaniline: Similar structure but lacks the hydrochloride group.
2-Methylthioaniline: Contains a methylthio group instead of a methylsulfinyl group.
2-Methylsulfinylbenzene: Similar functional group but lacks the amino group .
Uniqueness
2-Methylsulfinylaniline;hydrochloride is unique due to the presence of both the methylsulfinyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications .
Biological Activity
2-Methylsulfinylaniline hydrochloride, also known as 2-(Methylsulfonyl)aniline hydrochloride, is an organic compound with the molecular formula C₇H₁₀ClNO₂S and a molecular weight of 171.22 g/mol. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activities and interactions with biomolecules. Understanding its biological activity is crucial for its application in pharmacology and industrial processes.
The compound appears as a white to beige powder with a melting point of 139 to 141 °C. Its structure features a methylsulfonyl group attached to an aniline moiety, which significantly influences its chemical properties and biological activities. Notably, the sulfonyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function.
The biological activity of 2-Methylsulfinylaniline hydrochloride is primarily attributed to its interactions with various biological macromolecules. The sulfonyl group enhances its ability to engage in hydrogen bonding, which may alter the conformation and activity of target proteins and enzymes. Additionally, metabolic transformations can influence its biological activity, making it a subject of interest for further pharmacological evaluations.
Biological Activities
Research indicates that 2-Methylsulfinylaniline hydrochloride exhibits several notable biological activities:
- Anti-inflammatory Properties : Preliminary studies have shown that derivatives of methylsulfonyl anilines possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, compounds derived from this class have demonstrated significant reductions in paw edema in rat models, suggesting their potential as anti-inflammatory agents .
- Interactions with COX Enzymes : The compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, has been investigated. COX-2 is associated with inflammatory responses and pain; thus, selective inhibition could lead to effective treatments for inflammatory conditions without the gastrointestinal side effects typical of traditional NSAIDs .
- Potential in Drug Development : As an intermediate in the synthesis of more complex organic molecules, 2-Methylsulfinylaniline hydrochloride is being explored for its role in developing new therapeutic agents. Its unique structural features may enhance the efficacy and selectivity of new drugs targeting various diseases.
Case Study 1: Anti-inflammatory Activity Assessment
In a study assessing the anti-inflammatory properties of various methylsulfonyl aniline derivatives, compounds were tested using an egg-white induced edema model in rats. The results indicated that certain derivatives significantly reduced paw edema compared to control groups treated with propylene glycol. Notably, some compounds exhibited greater efficacy than diclofenac sodium at specific time intervals post-administration .
Case Study 2: Synthesis and Evaluation of Derivatives
A series of experiments focused on synthesizing new derivatives based on the methylsulfonyl aniline structure aimed at enhancing anti-inflammatory activity. These studies revealed that modifications to the aniline core could lead to improved pharmacological profiles, including increased selectivity towards COX-2 inhibition while maintaining low toxicity profiles .
Comparative Analysis
To further understand the biological activity of 2-Methylsulfinylaniline hydrochloride, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(Methylsulfonyl)aniline | C₇H₉NO₂S | Substituent at para position affects reactivity. |
3-(Methylsulfonyl)aniline | C₇H₉NO₂S | Similar structure but different substituent position. |
N,N-Dimethyl-4-(methylsulfonyl)aniline | C₉H₁₃NO₂S | Dimethyl substitution alters solubility and activity. |
The specific positioning of the methylsulfonyl group at the ortho position relative to the amino group distinguishes 2-Methylsulfinylaniline hydrochloride from its analogues, influencing both its chemical reactivity and biological properties.
Properties
CAS No. |
64257-98-3 |
---|---|
Molecular Formula |
C7H10ClNOS |
Molecular Weight |
191.68 g/mol |
IUPAC Name |
2-methylsulfinylaniline;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c1-10(9)7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H |
InChI Key |
GSTWYZCQZRMHKL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CC=C1N.Cl |
Origin of Product |
United States |
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